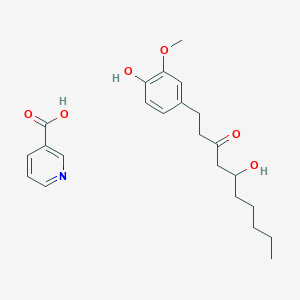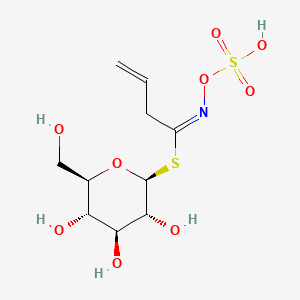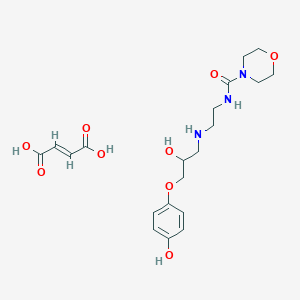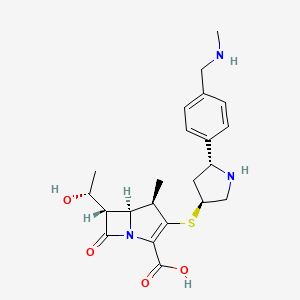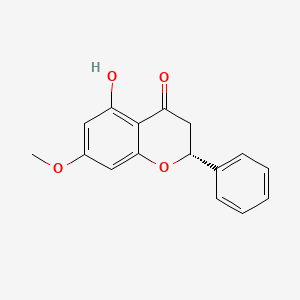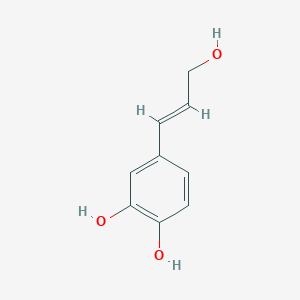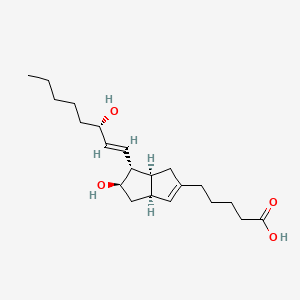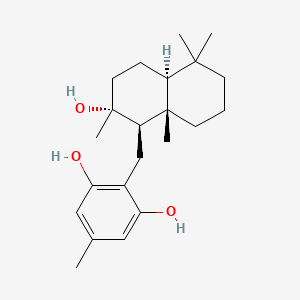
alpha-(p-Methoxyphenyl)-6-methyl-2-pyridineacrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-(4-methoxyphenyl)-6-methyl-2-pyridineacrylic acid is a monocarboxylic acid that is acrylic acid with substituents 4-methoxyphenyl at position 2 and 6-methylpyridin-2-yl at position 3. It has a role as a metabolite. It is a monocarboxylic acid, a monomethoxybenzene and a member of pyridines. It derives from an acrylic acid.
Wissenschaftliche Forschungsanwendungen
1. Role in Anxiety Disorders
Alpha-(p-Methoxyphenyl)-6-methyl-2-pyridineacrylic acid and its analogues have been investigated for their potential roles in anxiety disorders. For instance, Alpha3IA, a compound closely related to alpha-(p-Methoxyphenyl)-6-methyl-2-pyridineacrylic acid, has been shown to be anxiogenic in nature. This property is primarily mediated by its selective action on alpha3 subunit-containing GABA A receptors. Such findings suggest the potential for compounds like Alpha3IA in understanding and possibly managing anxiety-related conditions (Atack et al., 2005).
2. Potential in Fertility Research
Research has explored the biological properties of diastereoisomeric acids related to alpha-(p-Methoxyphenyl)-6-methyl-2-pyridineacrylic acid. Studies show that certain isomers of these compounds exhibit antifertility, estrogenic, hypocholesterolemic, and gonadotropin inhibitory activities. This research contributes to understanding the potential applications of these compounds in fertility and hormone-related therapies (Crenshaw et al., 1973).
3. Environmental Impact Studies
In environmental studies, derivatives of alpha-(p-Methoxyphenyl)-6-methyl-2-pyridineacrylic acid, like the degradation product R234886, have been examined for their leaching potential in agricultural settings. These studies are crucial for understanding the environmental impact and potential risks posed by the use of such compounds in agriculture (Jørgensen et al., 2012).
4. Investigation in Bone Health
Research involving nonpeptide alphavbeta3 antagonists, structurally related to alpha-(p-Methoxyphenyl)-6-methyl-2-pyridineacrylic acid, has indicated potential applications in the prevention and treatment of osteoporosis. These studies focus on their ability to modulate bone turnover, emphasizing their significance in bone health research (Hutchinson et al., 2003).
Eigenschaften
CAS-Nummer |
23877-48-7 |
|---|---|
Produktname |
alpha-(p-Methoxyphenyl)-6-methyl-2-pyridineacrylic acid |
Molekularformel |
C16H15NO3 |
Molekulargewicht |
269.29 g/mol |
IUPAC-Name |
(Z)-2-(4-methoxyphenyl)-3-(6-methylpyridin-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C16H15NO3/c1-11-4-3-5-13(17-11)10-15(16(18)19)12-6-8-14(20-2)9-7-12/h3-10H,1-2H3,(H,18,19)/b15-10- |
InChI-Schlüssel |
DXKRVBFWTXQSNQ-GDNBJRDFSA-N |
Isomerische SMILES |
CC1=NC(=CC=C1)/C=C(/C2=CC=C(C=C2)OC)\C(=O)O |
SMILES |
CC1=NC(=CC=C1)C=C(C2=CC=C(C=C2)OC)C(=O)O |
Kanonische SMILES |
CC1=NC(=CC=C1)C=C(C2=CC=C(C=C2)OC)C(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



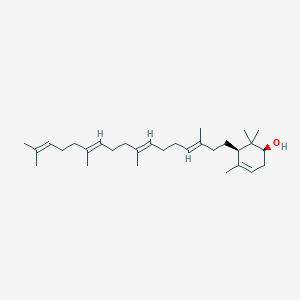
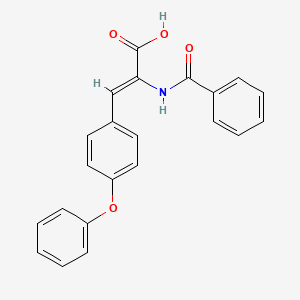
![4-[(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-(3-ethylphenyl)benzamide](/img/structure/B1236235.png)
